molecular formula C10H6Cl2O3 B8699695 3-(3,4-Dichlorobenzoyl)acrylic acid

3-(3,4-Dichlorobenzoyl)acrylic acid

Cat. No.: B8699695
M. Wt: 245.06 g/mol
InChI Key: XIZWELOARFUPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorobenzoyl)acrylic acid is a useful research compound. Its molecular formula is C10H6Cl2O3 and its molecular weight is 245.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

3-(3,4-Dichlorobenzoyl)acrylic acid features both an acrylic acid moiety and a dichlorobenzoyl group. Its molecular formula is C15_{15}H12_{12}Cl2_2O2_2, with a molecular weight of approximately 232.07 g/mol. The compound contains a double bond between the first two carbon atoms of the acrylic part, conjugated with the aromatic ring from the dichlorobenzoyl group, which influences its chemical reactivity and biological activity.

Pharmaceutical Applications

The compound has garnered attention for its biological activities, particularly in medicinal chemistry. Research indicates that this compound can interact with various biological targets, suggesting potential therapeutic applications:

  • Antibacterial Activity : The compound is being explored as a precursor for synthesizing antibacterial agents. Its structural similarity to known antibiotics allows it to serve as an intermediate in the development of new drugs targeting bacterial infections .
  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Enzyme Inhibition : The ability to inhibit specific enzymes suggests that this compound could be utilized in designing targeted therapies for diseases where such enzymes play a critical role.

Material Science Applications

In addition to its pharmaceutical relevance, this compound finds applications in material science:

  • Biomaterials : The compound is being investigated for use in developing biomaterials due to its favorable mechanical properties and biocompatibility. This includes potential applications in surgical implants and drug delivery systems .
  • Polymer Chemistry : It can be used as a monomer in polymer synthesis, contributing to the development of new polymers with tailored properties for specific applications like coatings and adhesives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including Friedel-Crafts acylation. Various methods have been documented for creating derivatives that enhance its biological activities or alter its physical properties:

  • Friedel-Crafts Acylation : This method employs aromatic compounds as substrates to introduce the dichlorobenzoyl group into the acrylic framework.
  • Hydrazone Derivatives : The compound can be transformed into hydrazone derivatives which may exhibit enhanced pharmacological properties compared to the parent compound .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • A study demonstrated its antibacterial properties through structure-activity relationship (SAR) analysis, indicating that modifications at specific positions on the aromatic ring can significantly enhance activity against resistant bacterial strains .
  • Research on polymer composites incorporating this compound revealed improved mechanical strength and thermal stability compared to traditional materials, suggesting its utility in advanced material applications .

Properties

Molecular Formula

C10H6Cl2O3

Molecular Weight

245.06 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H6Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)

InChI Key

XIZWELOARFUPLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.